molecular formula C3H5BN2O2 B8766023 (1H-Pyrazol-1-yl)boronic acid

(1H-Pyrazol-1-yl)boronic acid

Cat. No.: B8766023
M. Wt: 111.90 g/mol
InChI Key: QNYXQTXOIUFLOD-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Modern Organic Synthesis

Boronic acids, with the general formula R-B(OH)₂, have become indispensable tools in modern organic synthesis. Their prominence is largely attributed to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. vulcanchem.com This reaction's advantages include mild reaction conditions, commercial availability of a wide range of boronic acids, and low toxicity, making them "green" compounds. vulcanchem.com

Beyond the Suzuki coupling, boronic acids participate in a variety of other significant transformations, including Chan-Lam coupling (forming carbon-heteroatom bonds), Stille coupling, and conjugate additions. researchgate.netchemimpex.com Boronic acids act as Lewis acids, enabling them to form reversible covalent complexes with diols, amino acids, and other nucleophilic molecules. chemimpex.comsmolecule.com This property is harnessed in the development of sensors, particularly for saccharides, and in medicinal chemistry for designing enzyme inhibitors. vulcanchem.comsmolecule.comchemimpex.com

Overview of Pyrazole-Containing Compounds in Chemical Research

Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in chemical research. sigmaaldrich.com Its derivatives exhibit a vast spectrum of biological activities, leading to their use in numerous commercially available drugs. biosynth.com Pyrazole-based compounds have demonstrated anti-inflammatory, anticancer, antimicrobial, and antiviral properties, among others. sigmaaldrich.com

The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical properties to enhance its biological activity and pharmacokinetic profile. sigmaaldrich.comchemicalbook.com In addition to their medicinal applications, pyrazole derivatives are integral to agrochemicals, such as fungicides and herbicides, and have found use in materials science as components of dyes, chemosensors, and metal-organic frameworks (MOFs). nih.gov

Unique Aspects of (1H-Pyrazol-1-yl)boronic Acid within Organoboron Chemistry

(1H-Pyrazol-1-yl)boronic acid and its derivatives represent a confluence of the advantageous properties of both boronic acids and pyrazoles. The pyrazole moiety, with its two nitrogen atoms, can act as a ligand, influencing the reactivity of the boronic acid group and participating in coordination chemistry. The specific positioning of the boronic acid group on the pyrazole ring is crucial and can be synthetically controlled, often through methods like regioselective lithiation.

The combination of the pyrazole ring and the boronic acid group in one molecule creates a versatile building block for constructing complex molecular architectures. For instance, derivatives of pyrazole boronic acid are used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials with unique electronic properties. smolecule.com A 2021 study highlighted that pyrazole-boronic acid complexes can undergo base-promoted disproportionation to form diarylborinate species, expanding their utility in areas like asymmetric catalysis. vulcanchem.com

Interactive Data Tables

Below are tables summarizing key information for (1H-Pyrazol-1-yl)boronic acid and a related derivative.

Table 1: Physicochemical Properties of (3-(1H-pyrazol-1-yl)phenyl)boronic acid

PropertyValueSource
Molecular Formula C₉H₉BN₂O₂PubChem
Molecular Weight 187.99 g/mol PubChem
IUPAC Name (3-pyrazol-1-ylphenyl)boronic acidPubChem
CAS Number 476620-22-1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Table 2: Applications of Pyrazole Boronic Acid Derivatives

Application AreaSpecific Use
Organic Synthesis Suzuki-Miyaura cross-coupling reactions, Ligand design for catalysis. vulcanchem.com
Medicinal Chemistry Enzyme inhibition (e.g., serine proteases), Development of anticancer and antiviral agents. vulcanchem.comsmolecule.com
Materials Science Development of conductive polymers, Creation of sensors for diols (e.g., glucose). vulcanchem.com
Bioconjugation Attachment of biomolecules to surfaces or other molecules. smolecule.com

Detailed Research Findings

Research into pyrazole-containing boronic acids has revealed their significant potential in various scientific domains. The synthesis of these compounds often involves multi-step processes, including the coupling of a pyrazole ring to another molecular fragment followed by borylation. vulcanchem.com The stability and reactivity of these compounds can be modulated by introducing substituents on the pyrazole or other parts of the molecule. For example, the use of a bulky trityl group can enhance stability and selectivity in reactions.

The field of materials science has also benefited from these compounds. The incorporation of pyrazole-thiophene boronic acids into polymers has been explored for the development of materials with conductive properties suitable for organic electronics. vulcanchem.com Furthermore, the ability of boronic acids to interact with diols makes them excellent candidates for the construction of chemical sensors.

Properties

Molecular Formula

C3H5BN2O2

Molecular Weight

111.90 g/mol

IUPAC Name

pyrazol-1-ylboronic acid

InChI

InChI=1S/C3H5BN2O2/c7-4(8)6-3-1-2-5-6/h1-3,7-8H

InChI Key

QNYXQTXOIUFLOD-UHFFFAOYSA-N

Canonical SMILES

B(N1C=CC=N1)(O)O

Origin of Product

United States

Synthetic Methodologies for 1h Pyrazol 1 Yl Boronic Acid and Its Derivatives

Direct Boronylation Approaches

Direct borylation methods involve the conversion of a carbon-hydrogen (C–H) bond on the pyrazole (B372694) ring directly into a carbon-boron (C–B) bond. These approaches are highly atom-economical as they avoid the need for pre-installing a leaving group on the substrate.

Lithiation-Boronation Protocols

One of the foundational methods for synthesizing pyrazole boronic acids is through a lithiation-boronation sequence. This protocol relies on the deprotonation of the pyrazole ring using a strong organolithium base, creating a pyrazolyl-lithium intermediate, which is then quenched with an electrophilic boron source. The regioselectivity of the lithiation is a key step in this methodology. researchgate.net

The acidity of the protons on the pyrazole ring dictates the site of deprotonation. For N-substituted pyrazoles, the C-5 proton is generally the most acidic, making it the primary site for lithiation. This regioselective deprotonation allows for the targeted synthesis of 1-alkyl-1H-pyrazol-5-ylboronic acids and their corresponding pinacol (B44631) esters. researchgate.net Subsequent reaction with a trialkyl borate, such as triisopropyl borate, followed by acidic workup or transesterification with pinacol, yields the desired boronic acid or ester. A variety of 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids have been synthesized using this key regioselective lithiation step. researchgate.net

Table 1: Lithiation-Boronation of N-Alkylpyrazoles

Pyrazole Substrate Lithiation Reagent Boron Reagent Product Reference
1-Alkyl-1H-pyrazole n-BuLi or LDA B(OiPr)₃ 1-Alkyl-1H-pyrazol-5-ylboronic acid researchgate.net

C–H Activation Strategies

Transition metal-catalyzed C–H activation has become a powerful and preferred method for the synthesis of aromatic and heteroaromatic organoboron compounds. researchgate.netacsgcipr.org This approach offers high efficiency and tolerance for a wide range of functional groups. researchgate.net Iridium-catalyzed borylation is particularly prominent in this field. rsc.org

The catalytic cycle typically involves an active iridium complex, often bearing bipyridine-based ligands, which reacts with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). escholarship.org This complex then mediates the cleavage of a C–H bond on the pyrazole ring and subsequent formation of the C–B bond. The regioselectivity of these reactions is often governed by steric factors, with the borylation occurring at the most accessible C–H bond. researchgate.net This steric control provides a complementary regioselectivity to the electronically controlled lithiation methods. acs.org While iridium catalysis is common, other metals like rhodium have also been employed for ortho-selective C–H borylations of arenes containing pyrazole as a directing group. rsc.org

Table 2: Iridium-Catalyzed C-H Borylation of Pyrazole Derivatives

Catalyst System Borylating Agent General Outcome Reference
[Ir(cod)OMe]₂ / dtbpy B₂pin₂ Borylation at the least sterically hindered position researchgate.netrsc.org

Conversion from Halogenated Pyrazole Precursors

An alternative to direct C–H borylation is the functionalization of pyrazoles that have been pre-activated with a halogen atom (I, Br). These methods leverage well-established organometallic and cross-coupling reactions.

Halogen-Lithium Exchange

Halogen-lithium exchange is a rapid and efficient method for generating organolithium species from organic halides. ethz.chwikipedia.org This reaction is particularly effective for aryl iodides and bromides and often proceeds at very low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.org The resulting lithiated pyrazole is then reacted in situ with a boron electrophile.

An improved one-pot synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester has been developed starting from 4-bromo-1-methyl-1H-pyrazole. researchgate.net The process involves halogen-lithium exchange with an organolithium reagent, reaction with triisopropyl borate, and isolation of a stable lithium hydroxy ate complex. This intermediate can be used directly in subsequent reactions, such as Suzuki couplings, without the need for added base. researchgate.net This method is advantageous as it provides access to specific regioisomers that might be difficult to obtain through direct C-H functionalization.

Transition Metal-Catalyzed Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl or heteroaryl halides into their corresponding boronic esters. rsc.orgresearchgate.net This reaction has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope. evitachem.com

The synthesis of pyrazole-4-boronic acid pinacol ester can be achieved by reacting a 1-Boc-4-halogenopyrazole (where the halogen is iodine or bromine) with bis(pinacolato)diboron. google.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate (KOAc), in an appropriate solvent. The N-Boc protecting group can subsequently be removed thermally to yield the N-unsubstituted pyrazole boronic acid pinacol ester. google.com

Table 3: Palladium-Catalyzed Borylation of Halogenated Pyrazoles

Pyrazole Substrate Catalyst Base Borylating Agent Product Reference
1-Boc-4-iodopyrazole Pd(dppf)Cl₂ KOAc B₂pin₂ 1-Boc-4-pyrazole boronic acid pinacol ester google.com

Derivatization of Pyrazole Ring During Synthesis

Innovative synthetic strategies allow for the construction of the pyrazole ring and the introduction of the boron moiety in a single, concerted process. These methods offer high efficiency by building molecular complexity rapidly from simple, acyclic precursors.

A notable example is a copper-catalyzed aminoboration reaction that generates borylated pyrazoles from hydrazones. acs.org This method involves the direct addition of a B–N σ bond across a C–C π bond. The reaction employs a copper(II) triflate catalyst and is believed to proceed via an aminoboration mechanism. This process is highly regioselective and tolerates functional groups that may be incompatible with alternative lithiation or iridium-catalyzed C–H activation methods. acs.org The ability to construct the borylated heterocyclic core in one step represents a significant advancement in synthetic efficiency.

Synthesis of Pinacol Esters and Other Boronates

The synthesis of (1H-Pyrazol-1-yl)boronic acid pinacol esters and related boronate derivatives is crucial for their application in various chemical transformations, particularly in cross-coupling reactions. Several methodologies have been developed to access these valuable reagents, often focusing on regioselectivity and functional group tolerance. These methods include metal-catalyzed C-H activation, cross-coupling reactions of halogenated precursors, and metalation-borylation sequences.

A notable advancement in this area is the copper-catalyzed aminoboration of hydrazones, which provides a direct route to borylated pyrazoles. This method utilizes an inexpensive and earth-abundant copper catalyst, Cu(OTf)₂, to facilitate the addition of a B-N σ bond across a C-C π bond. A key advantage of this approach is its high regioselectivity, producing a single regioisomer. The reaction is tolerant of functional groups that may not be compatible with other methods like lithiation/borylation or iridium-catalyzed C-H activation. The resulting pyrazole pinacol boronates are isolable and can be further functionalized, for instance, through Suzuki cross-coupling reactions. nih.govbohrium.comacs.orgacs.org

Palladium catalysis is also a prominent strategy for the synthesis of pyrazole boronate esters. One such method involves the reaction of 1-Boc-4-halogenopyrazole (where the halogen is iodine or bromine) with pinacol diboron. google.com This reaction is typically carried out in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a weak base like potassium acetate in a suitable solvent. The initial product, 1-Boc-4-pyrazole pinacol borate, can then be deprotected to yield the desired pyrazole-4-boronic acid pinacol ester. google.com

Another established route involves the lithiation of N-substituted pyrazoles followed by quenching with a boron electrophile. The regioselectivity of the lithiation is a critical factor in this approach. researchgate.net For instance, an improved one-pot synthesis for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester starts from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate, leading to the formation of a stable lithium hydroxy ate complex which can be isolated or used directly in subsequent reactions. researchgate.netresearchgate.net A similar strategy can be employed for a variety of 1-substituted-1H-pyrazol-4-ylboronic acid pinacol esters, starting from the corresponding 1-substituted-4-bromopyrazoles and using n-hexyllithium for the halogen-metal exchange. google.com

Iridium-catalyzed C-H borylation represents another powerful tool for the synthesis of pyrazole boronates, although it can sometimes lead to mixtures of regioisomers. acs.orgresearchgate.net The regioselectivity in these reactions is influenced by steric and electronic factors of the pyrazole substrate and the ligands on the iridium catalyst. researchgate.net

The following tables summarize representative examples of the synthesis of (1H-Pyrazol-1-yl)boronic acid pinacol esters and their derivatives, highlighting the diversity of the synthetic approaches.

Table 1: Palladium-Catalyzed Synthesis of Pyrazole-4-boronic acid pinacol ester

Starting MaterialReagentsCatalystProductYield (%)Ref.
1-Boc-4-iodopyrazolePinacol diboron, Potassium acetatePdCl₂(dppf)1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleNot specified google.com
4-Bromo-1-methyl-1H-pyrazolen-BuLi, Triisopropyl borate, Pinacol-1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleHigh researchgate.net

Table 2: Lithiation-Borylation for the Synthesis of Substituted Pyrazole Pinacol Boronates

Starting MaterialLithiating AgentBoron SourceSubsequent ReagentProductYield (%)Ref.
1-Isopropyl-4-bromopyrazolen-HexyllithiumTriisopropyl boratePinacol1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole35.2 google.com
1,3-Dimethyl-4-bromopyrazolen-HexyllithiumTriisopropyl boratePinacol1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole36.2 google.com
1-(Tetrahydropyran-4-yl)-4-bromopyrazolen-HexyllithiumTripropoxyboranePinacol1-(Tetrahydropyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole75 google.com

Table 3: Copper-Catalyzed Aminoboration for the Synthesis of Borylated Pyrazoles

Hydrazone SubstrateBoron ReagentCatalystProductYield (%)Ref.
Various β,γ-unsaturated hydrazonesBis(pinacolato)diboronCu(OTf)₂Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolesNot specified nih.govacs.orgacs.org

Reactivity and Mechanistic Investigations of 1h Pyrazol 1 Yl Boronic Acid

Fundamental Chemical Behavior as a Lewis Acid

Like other boronic acids, (1H-Pyrazol-1-yl)boronic acid is a Lewis acid, meaning it can accept a pair of electrons. nih.gov This property is due to the electron-deficient boron atom, which has a vacant p-orbital. smolecule.com The Lewis acidity of boronic acids allows them to form complexes with Lewis bases such as hydroxide (B78521) ions and other electron-donating species. nih.gov

The acidity of boronic acids, measured by their pKa values, typically ranges from 4 to 10. nih.gov This value can be influenced by the substituents attached to the boron atom. In aqueous solutions with a pH higher than the pKa, boronic acids convert to their anionic tetrahedral forms. nih.gov At physiological pH, they generally exist in their uncharged, trigonal form. nih.gov

Protodeboronation Pathways and Control

A common side reaction for boronic acids, including (1H-Pyrazol-1-yl)boronic acid, is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be catalyzed by acids, bases, or metal salts. rsc.org The base-catalyzed pathway is particularly relevant under the conditions of many cross-coupling reactions. rsc.org

Controlling protodeboronation is crucial for maximizing the efficiency of reactions utilizing pyrazole (B372694) boronic acids. The stability of the boronic acid and its resistance to protodeboronation can be influenced by factors such as the substituents on the pyrazole ring and the reaction conditions. lookchem.com For instance, the use of pinacol (B44631) esters of boronic acids can enhance stability and reduce the rate of protodeboronation. lookchem.com

Formation of Boron-Containing Complexes

(1H-Pyrazol-1-yl)boronic acid and its derivatives can react with various ligands to form stable boron-containing complexes. For example, the reaction of arylboronic acids with 1-(2-pyridinyl)-5-pyrazolone derivatives in a basic medium can lead to the formation of four-coordinate boron(III) complexes. nih.gov This transformation is believed to be facilitated by the [N,O]-bidentate ligation of the pyrazolone (B3327878). nih.gov

These boron complexes can exhibit interesting photophysical properties, such as fluorescence. Novel fluorescent pyrazole-containing boron(III) complexes have been synthesized through one-pot, three-component reactions involving 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, and boronic acids. mdpi.com

Below is a table summarizing the synthesis of various four-coordinate boron(III) complexes from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with different arylboronic acids. nih.gov

Arylboronic AcidProductYield (%)
Phenylboronic acid2-(5-((Diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine37
4-Methoxyphenylboronic acid2-(5-((Bis(4-methoxyphenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine45
4-Chlorophenylboronic acid2-(5-((Bis(4-chlorophenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine31
4-Bromophenylboronic acid2-(5-((Bis(4-bromophenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine35
2-Naphthylboronic acid2-(5-((Di(naphthalen-2-yl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine21

Radical Generation from Pyrazolic Boronic Acids

Recent advancements in photoredox catalysis have highlighted the potential of boronic acids and their derivatives as sources of radicals. kuleuven.be Alkylboronic acids can be oxidized via single-electron transfer (SET) under visible-light irradiation to generate carbon-centered radicals. researchgate.net These radicals can then participate in various C-C and C-X bond-forming reactions. researchgate.net

The generation of radicals from pyrazolic boronic acids can be achieved through different activation methods. One approach involves the use of a Lewis base to form a more easily oxidizable boronate complex. researchgate.net Another strategy employs molecular oxygen to activate the boronic acid. researchgate.net These mild reaction conditions allow for excellent chemoselectivity and functional-group compatibility. sioc.ac.cn

Computational and Theoretical Insights into Reactivity

Reaction Mechanism Elucidation

Computational methods, particularly density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms involving pyrazole boronic acids. For instance, DFT calculations have been used to study the biomimetic CO2 hydration activities of boronic acids, including [3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid. rsc.org These studies help in understanding the energetics and intermediates of the catalytic cycle. rsc.org

In the context of cross-coupling reactions, computational analysis can provide insights into the molecular geometry and electronic properties that influence reactivity. For example, understanding the steric and electronic effects of substituents on the pyrazole ring can aid in optimizing reaction conditions and predicting product selectivity.

Electronic Structure and Stability Analysis

The electronic structure of (1H-Pyrazol-1-yl)boronic acid is characterized by the interplay between the electron-rich pyrazole ring and the electron-deficient boron center. smolecule.com The pyrazole ring is an aromatic system with delocalized π-electrons. smolecule.com The boron atom in the boronic acid group is sp² hybridized and possesses a vacant p-orbital, contributing to its Lewis acidic character. smolecule.com

Computational studies can provide detailed information about the electronic structure, such as bond lengths, bond angles, and charge distribution. This information is crucial for understanding the stability of the molecule and its derivatives. For example, the presence of a trityl group on the pyrazole ring can enhance stability and selectivity in chemical reactions by providing steric protection.

The following table presents some computed physicochemical properties for (1H-Pyrazol-1-yl)boronic acid derivatives.

CompoundTPSALogPH-Bond AcceptorsH-Bond DonorsRotatable Bonds
(3-(1H-Pyrazol-1-yl)phenyl)boronic acid chemscene.com58.28-0.4479422
(1-Benzyl-1H-pyrazol-4-yl)boronic acid chemscene.com58.28-0.3888423
(1H-Pyrazol-3-yl)boronic acid ambeed.com63.33-0.6331

Applications in Organic Synthesis

Cross-Coupling Reactions as a Building Block

Cross-coupling reactions are powerful methods for constructing new bonds, and pyrazole-containing boronic acids are valuable reagents in this context. They serve as stable, easy-to-handle sources of the pyrazole (B372694) moiety, enabling its incorporation into a wide array of molecular scaffolds. The Suzuki-Miyaura and Chan-Lam couplings are prominent examples of their application.

The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. nih.gov It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate. kashanu.ac.irorganic-chemistry.org Pyrazole boronic acids are effective coupling partners in these reactions, though their reactivity can be influenced by the acidic N-H proton and the electronic nature of the coupling partners. nih.govnih.gov

(1H-Pyrazol-yl)boronic acids and their protected analogues readily couple with a variety of aryl and heteroaryl halides to produce aryl- and heteroaryl-substituted pyrazoles. These products are common structural motifs in biologically active compounds. The reaction generally proceeds in good to excellent yields under mild conditions. acs.org

The scope of the reaction is broad, accommodating both electron-rich and electron-deficient halides. However, certain limitations exist. The presence of the acidic N-H proton on the pyrazole ring can inhibit the reaction by interacting with the palladium catalyst. nih.gov This can often be overcome by using a protected pyrazole boronic acid (e.g., N-methyl or N-trityl) or by carefully selecting the reaction conditions, such as the base and catalyst system. nih.govresearchgate.net For instance, the coupling of unprotected 3-chloroindazole was initially unsuccessful, but employing specific phosphine (B1218219) ligands and higher temperatures afforded the desired product in modest yields. nih.gov

Research has demonstrated the successful coupling of various bromopyrazoles with different aryl boronic acids using a Pd(PPh₃)₄ catalyst. researchgate.net Similarly, pyrazole triflates have been shown to be effective electrophiles in Suzuki couplings with aryl boronic acids. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling of Pyrazole Derivatives with Aryl Boronic Acids This table is interactive. You can sort and filter the data.

Pyrazole Substrate Aryl Boronic Acid Catalyst System Base Solvent Yield (%) Reference
4-Bromo-1H-pyrazole Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ Dioxane/H₂O Low Yield nih.gov
4-Bromo-1-methyl-1H-pyrazole Phenylboronic acid XPhos Precatalyst K₃PO₄ Dioxane/H₂O 85 nih.gov
3-Bromo-1H-pyrazole 4-Methoxyphenylboronic acid XPhos Precatalyst K₃PO₄ Dioxane/H₂O 81 nih.gov
3-Bromo-1H-pyrazole 2-Methylphenylboronic acid XPhos Precatalyst K₃PO₄ Dioxane/H₂O 75 nih.gov
4-Bromo-1,3,5-trimethyl-1H-pyrazole Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 95 researchgate.net
4-Bromo-1,3,5-trimethyl-1H-pyrazole 4-Acetylphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 89 researchgate.net

While the Suzuki-Miyaura coupling is most commonly used for constructing biaryl linkages, its application extends to the formation of bonds with sp³-, sp²-, and sp-hybridized carbon atoms.

Alkyl Partners: The coupling of boronic acids with unactivated secondary alkyl halides has been achieved at room temperature, expanding the scope of the Suzuki reaction significantly. organic-chemistry.org More recently, a general method for the fully aqueous Suzuki-Miyaura coupling of unactivated primary alkyl halides with boronic acids has been developed, showcasing tolerance for sensitive functional groups like unprotected amino acids. nih.gov Although specific examples detailing the coupling of (1H-Pyrazol-1-yl)boronic acid with alkyl halides are less common in the literature, these advancements in methodology suggest potential applicability.

Alkenyl Partners: The reaction between catechol alkenylboronic esters and bromoalkenes was the first example of what would become the Suzuki-Miyaura coupling. nih.gov The reaction is known to be stereoselective, generally proceeding with retention of the double bond geometry. This allows for the synthesis of pyrazolyl-substituted alkenes with defined stereochemistry.

Alkynyl Partners: The coupling of alkynyl halides with organoboronic acids provides a route to unsymmetrical diarylalkynes. organic-chemistry.org A ligand-free, palladium-catalyzed Suzuki-Miyaura reaction of various alkynyl halides with arylboronic acids has been reported to proceed efficiently at room temperature under aerobic conditions. organic-chemistry.org This methodology offers an alternative to the Sonogashira coupling for accessing pyrazole-alkyne conjugates.

Selectivity is a critical aspect of cross-coupling reactions, particularly when multiple reactive sites are present in the substrates.

Stereoselectivity: In couplings involving alkenyl partners, the stereochemistry of the double bond is typically retained during the reaction, making the Suzuki-Miyaura coupling a reliable method for stereoselective synthesis. youtube.com

Regioselectivity: When coupling partners have multiple halide substituents, regioselective coupling can often be achieved by exploiting the differential reactivity of the C-X bonds (e.g., C-I > C-Br > C-Cl). For instance, in the coupling of 2,4-dichloropyrimidine (B19661) with boronic acids, the reaction occurs selectively at the more reactive C4 position. mdpi.com In the context of pyrazoles, a ligand-dependent regioselective Suzuki cross-coupling of 4-bromopyrazol-5-yl triflates has been developed. By choosing the appropriate phosphine ligand, it is possible to selectively introduce an aryl substituent at either the C4 or C5 position of the pyrazole ring. researchgate.net

The choice of catalyst and ligand is paramount to the success of a Suzuki-Miyaura coupling reaction, profoundly influencing reaction rates, yields, and substrate scope. nih.gov

Catalyst: Palladium complexes are the most common catalysts. kashanu.ac.ir Simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used to generate the active Pd(0) species in situ. umich.eduresearchgate.net For challenging couplings, particularly those involving less reactive aryl chlorides or hindered substrates, preformed catalysts known as precatalysts (e.g., XPhos-Pd-G3) are often superior. nih.gov

Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Electron-rich and bulky phosphine ligands are generally the most effective.

Buchwald-type biaryl phosphine ligands , such as SPhos and XPhos, have shown exceptional activity, enabling reactions at low catalyst loadings, at room temperature, and with challenging substrates like unprotected N-H heterocycles and aryl chlorides. nih.govnih.gov The use of SPhos and XPhos was found to provide the highest yields in the coupling of unprotected 3-chloroindazole. nih.gov

Pyrazole-based ligands have also been developed. A pyrazole-tethered phosphine ligand has been used for efficient palladium-catalyzed Suzuki coupling, demonstrating that pyrazole motifs can be incorporated into the ligand structure itself to fine-tune the catalyst's electronic and steric properties. umich.eduresearchgate.netrsc.org The steric bulk of substituents on these pyrazolyl-palladium complexes has been shown to enhance catalytic activity. rsc.org

The choice of base is also crucial, as it is required to activate the boronic acid for transmetalation. organic-chemistry.org Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). nih.govresearchgate.net

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds. wikipedia.org It provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and open to the air. wikipedia.org

In the context of pyrazoles, the Chan-Lam coupling is a highly effective method for N-arylation. This reaction typically involves coupling pyrazole, which contains an N-H bond, with an aryl boronic acid in the presence of a copper catalyst, such as copper(II) acetate. asianpubs.orgasianpubs.org This forges a new C-N bond, linking the pyrazole nitrogen to the aryl ring. researchgate.net

An efficient, ligand-free protocol for the N-arylation of pyrazoles using Cu(OAc)₂ as the catalyst and triethylamine (B128534) (TEA) as the base has been developed, affording a variety of N-aryl pyrazoles in moderate to excellent yields at ambient temperature. asianpubs.orgasianpubs.org The reaction tolerates a range of functional groups on the aryl boronic acid partner. Similarly, C-nitro-NH-azoles, including 3(5)-nitro-1H-pyrazole, have been successfully coupled with various arylboronic acids using a copper catalyst to yield N-aryl-C-nitroazoles. nih.gov

While the most common application involves pyrazole as the nucleophile, the versatility of organoboron reagents also allows for other C-heteroatom bond formations. Although less documented, the coupling of a pyrazole boronic acid with an amine or alcohol could, in principle, provide pyrazolyl-amines or pyrazolyl-ethers, respectively, representing a complementary approach to functionalizing the pyrazole core.

Table 2: Examples of Chan-Lam N-Arylation of Pyrazole with Aryl Boronic Acids This table is interactive. You can sort and filter the data.

Pyrazole Substrate Aryl Boronic Acid Catalyst System Base Solvent Yield (%) Reference
3,5-Dimethylpyrazole Phenylboronic acid Cu(OAc)₂ TEA Dichloromethane 91 asianpubs.org
3,5-Dimethylpyrazole 4-Methylphenylboronic acid Cu(OAc)₂ TEA Dichloromethane 94 asianpubs.org
3,5-Dimethylpyrazole 4-Methoxyphenylboronic acid Cu(OAc)₂ TEA Dichloromethane 92 asianpubs.org
3,5-Dimethylpyrazole 4-Chlorophenylboronic acid Cu(OAc)₂ TEA Dichloromethane 88 asianpubs.org
3,5-Dimethylpyrazole 3-Nitrophenylboronic acid Cu(OAc)₂ TEA Dichloromethane 85 asianpubs.org
3(5)-Nitro-1H-pyrazole Phenylboronic acid Cu(OAc)₂ NaOH Methanol 82 nih.gov

Other Palladium-Catalyzed Cross-Couplings

While the Suzuki-Miyaura reaction is a primary application, (1H-pyrazol-1-yl)boronic acid and its derivatives are also effective coupling partners in other palladium-catalyzed transformations. These reactions expand the toolkit for creating diverse molecular architectures incorporating the pyrazole ring. evitachem.com The Buchwald-Hartwig amination, for instance, allows for the formation of carbon-nitrogen bonds, a crucial linkage in many biologically active compounds. wikipedia.orgnih.gov In this reaction, a pyrazolyl boronic acid can couple with an amine in the presence of a palladium catalyst. evitachem.com Similarly, the Sonogashira and Heck reactions, which form carbon-carbon bonds with alkynes and alkenes respectively, can also utilize pyrazolyl boronic acids, further demonstrating their versatility in synthesis. evitachem.com

ReactionCoupling PartnerBond FormedSignificance
Buchwald-Hartwig AminationAryl/Alkyl AminesC-NSynthesis of aryl amines, common in pharmaceuticals. wikipedia.org
Sonogashira CouplingTerminal AlkynesC(sp)-C(sp2)Access to pyrazolyl-substituted alkynes and conjugated systems. evitachem.com
Heck CouplingAlkenesC(sp2)-C(sp2)Formation of pyrazolyl-substituted alkenes. evitachem.com

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.netnih.gov Boronic acids, including heteroaryl derivatives, have been successfully employed as nucleophilic partners in MCRs like the Passerini and Ugi reactions. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov

A notable example is a Passerini-type three-component reaction involving an aldehyde, an isocyanide, and a boronic acid to synthesize α-hydroxyketones. researchgate.netnih.gov This protocol showcases broad substrate scope and good functional group tolerance under mild conditions. researchgate.net While not explicitly detailing (1H-pyrazol-1-yl)boronic acid, the successful use of a wide range of heteroarylboronic acids containing furan, thiophene, and indole (B1671886) cores suggests its potential applicability. researchgate.net Similarly, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, offers a pathway to α-aminoacyl amide derivatives and can be adapted to include boronic acids. organic-chemistry.orgnih.govillinois.edu The participation of pyrazolyl boronic acids in these MCRs would provide a direct and efficient route to complex molecules containing the pyrazole scaffold. nih.gov

ReactionReactantsProduct Class
Passerini-Type ReactionBoronic Acid, Aldehyde, Isocyanideα-Hydroxyketones researchgate.netwikipedia.orgorganic-chemistry.org
Ugi ReactionBoronic Acid (as one component), Aldehyde, Amine, Isocyanide, Carboxylic Acidα-Aminoacyl Amides organic-chemistry.orgnih.gov

Functionalization of Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules at a late point in the synthesis. worktribe.com This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. worktribe.comnih.gov Boronic acids and their esters are well-suited for LSF due to their generally mild reaction conditions and functional group tolerance. worktribe.com

(1H-Pyrazol-1-yl)boronic acid can be used to install the pyrazole moiety onto advanced intermediates, leveraging reactions like the Chan-Lam amination. worktribe.com For example, a copper-catalyzed amination of a boronate ester on a complex β-aryl-β-amino acid scaffold has been demonstrated, allowing for the late-stage installation of various pharmaceutically relevant heteroaromatic fragments, including pyrazoles. worktribe.com This highlights the value of pyrazolyl boronic acids in diversifying complex molecular architectures to optimize biological activity. worktribe.com

Boronic Acid Catalysis Beyond Cross-Coupling

Beyond their role as stoichiometric reagents in cross-coupling reactions, boronic acids can also function as catalysts. They are Lewis acids that can activate functional groups, facilitating a range of chemical transformations. rsc.orgdtu.dk

Boronic acids are known to interact with hydroxyl groups, most notably forming reversible covalent bonds with 1,2- and 1,3-diols to create five- and six-membered cyclic boronate esters. This interaction can be used to activate hydroxy groups. chemimpex.com An interesting transformation involves the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids. nih.gov In this process, the boronic acid interacts with the enolic hydroxyl group of the pyrazolone (B3327878), facilitating the formation of four-coordinate boron(III) complexes. nih.govnih.gov This demonstrates the ability of boronic acids to engage with and activate hydroxy functionalities within heterocyclic systems.

The Lewis acidity of boronic acids allows them to catalyze dehydrative reactions. A prominent example is the use of boric acid to catalyze the dehydration of fructose (B13574) into 5-hydroxymethylfurfural (B1680220) (HMF). dtu.dk The proposed mechanism involves the complexation of boric acid with the hydroxyl groups of the sugar, which increases the acidity of the medium and facilitates the elimination of water. dtu.dk Organoboronic acids like (1H-pyrazol-1-yl)boronic acid can be expected to function similarly as catalysts in dehydrative condensation reactions, such as esterifications or amidations, by activating carboxylic acids or alcohols.

The utility of (1H-pyrazol-1-yl)boronic acid in regioselective transformations is fundamentally linked to its own synthesis. The preparation of specific isomers, such as 1-alkyl-1H-pyrazol-4-ylboronic acid or 1-alkyl-1H-pyrazol-5-ylboronic acid, relies on regioselective lithiation of the pyrazole ring followed by quenching with a boron electrophile. researchgate.netresearchgate.net Achieving high regioselectivity in this initial step is crucial, as it dictates the point of attachment in subsequent reactions. researchgate.netresearchgate.net Once prepared, these isomerically pure pyrazolyl boronic acids can be used in cross-coupling reactions to introduce the pyrazole unit into a target molecule at a specific, predetermined position, thereby ensuring the regiochemical outcome of the final product. researchgate.net

Design and Utility in Advanced Chemical Systems

Integration into Ligand Architectures

The bifunctional nature of pyrazolylboronic acids makes them valuable precursors for synthesizing complex ligands used in coordination chemistry. The pyrazole (B372694) group offers nitrogen donor atoms for metal binding, while the boronic acid group can be a reactive site for further functionalization or can itself participate in forming larger ligand frameworks.

Scorpionate Ligands

(1H-Pyrazol-1-yl)boronic acid derivatives are foundational to the synthesis of poly(pyrazolyl)borate ligands, famously known as "scorpionate" ligands. wikipedia.orgnih.govunipr.it These tridentate ligands bind to a metal center in a facial manner, resembling a scorpion grasping its prey with two pincers (two pyrazole rings) and stinging it with its tail (the third pyrazole ring). wikipedia.orgunipr.it The most common class, hydrotris(pyrazolyl)borates (Tp ligands), were first synthesized by Swiatoslaw Trofimenko in 1966. wikipedia.orgnih.gov

The synthesis typically involves the reaction of pyrazole with an alkali metal borohydride, such as sodium borohydride (NaBH₄). wikipedia.org The borohydride is sequentially substituted, evolving hydrogen gas, to form pyrazolylborate, then bis(pyrazolyl)borate, and finally the tridentate tris(pyrazolyl)borate ligand. wikipedia.org By using substituted pyrazoles, the steric and electronic properties of the resulting scorpionate ligand can be finely tuned, which has proven valuable in creating catalysts and models for enzyme active sites. wikipedia.org While the classic synthesis starts from pyrazole and borohydride, pyrazolylboronic acids can be seen as key intermediates or structural components in the conceptual design of more complex or heteroscorpionate ligands, where different types of metal-binding groups are attached to the central boron atom. wikipedia.orgunipr.it

Table 1: Examples of Scorpionate Ligands Derived from Pyrazole Precursors

Ligand AbbreviationFull NameNotes
TpHydrotris(pyrazolyl)borateThe parent scorpionate ligand. wikipedia.org
Tp*Hydrotris(3,5-dimethylpyrazolyl)borateA bulkier analogue of Tp, offering greater steric hindrance. nih.gov
TptBuHydrotris(3-tert-butyl-pyrazolyl)borateAnother sterically demanding scorpionate ligand. nih.gov
pzTpTetrakis(1H-pyrazol-1-yl)borateA tetra-substituted analogue. nih.gov

N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic Carbenes (NHCs) have become ubiquitous ancillary ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and structural diversity. beilstein-journals.org They are typically generated by the deprotonation of stable precursors, most commonly imidazolium or imidazolinium salts. beilstein-journals.org The synthesis of these precursors is of critical importance. beilstein-journals.orgresearchgate.net

While the direct application of (1H-Pyrazol-1-yl)boronic acid in the synthesis of mainstream NHC precursors (like those based on imidazole) is not widely documented, the principles of heterocyclic chemistry allow for its potential use in creating novel carbene precursors. Boronic acids are versatile reagents in cross-coupling reactions, which are fundamental for building complex organic molecules, including substituted heterocycles that could serve as NHC precursors. evitachem.comchemimpex.com For instance, a pyrazolylboronic acid could be used in a Suzuki-Miyaura coupling reaction to attach the pyrazole moiety to a larger structure, which is then elaborated into an NHC precursor. This allows for the introduction of the pyrazolyl group as a specific substituent to modulate the electronic properties of the resulting NHC ligand.

Role in the Construction of Functional Materials

The ability of (1H-Pyrazol-1-yl)boronic acid to participate in reactions that form stable, extended networks makes it a valuable building block for porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Polymers and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. rsc.orgmdpi.com Boronic acids were the first monomers used to synthesize COFs, forming robust networks through the dehydration and self-condensation of boronic acid groups to create boroxine rings (B₃O₃) or by reacting with diols to form boronate esters. rsc.orgmdpi.com

(1H-Pyrazol-1-yl)boronic acid can serve as a monofunctional or "truncating" agent in the synthesis of boroxine-linked COFs. northwestern.eduresearchgate.net In the formation of a 3D COF from a tetrahedral tetrakis(boronic acid) monomer, for example, the co-crystallization with a monofunctional arylboronic acid can functionalize the pores of the network. northwestern.edu The monofunctional boronic acid is incorporated into the boroxine linkages, effectively capping some of the extension points and introducing the pyrazolyl functionality into the material's structure. northwestern.edu This strategy allows for the tuning of the COF's properties, such as its porosity and surface chemistry, making it suitable for applications in gas storage and separation. mdpi.com

Table 2: Key Features of Boronic Acid-Derived COFs

FeatureDescriptionReference(s)
Linkages Boroxine (B₃O₃) rings or boronate esters. rsc.orgmdpi.com
Properties High crystallinity, permanent porosity, high surface area, tunable properties. mdpi.com
Synthesis Typically solvothermal self-condensation of boronic acid monomers or co-condensation with polyols. northwestern.edu
Functionalization Can be achieved by using substituted boronic acid building blocks or by post-synthetic modification. northwestern.eduresearchgate.net

Metal-Organic Frameworks (MOFs) Building Blocks

Metal-Organic Frameworks (MOFs) are coordination polymers composed of metal ions or clusters linked together by organic ligands. mdpi.com The properties of a MOF are dictated by the choice of both the metal center and the organic linker. The dual functionality of (1H-Pyrazol-1-yl)boronic acid makes it an intriguing candidate for a MOF building block. The pyrazole ring, particularly in its deprotonated pyrazolate form, is an excellent N-donor linker for coordinating with metal ions to form stable frameworks. researchgate.netnih.gov

Simultaneously, the boronic acid group can serve two primary roles. First, it can be used as a reactive handle for post-synthetic modification, allowing for the grafting of additional functional groups onto the MOF structure after its initial assembly. Second, the boronic acid itself can be incorporated as a functional site within the MOF's pores. Boronic acid-grafted MOFs have been developed for the selective enrichment of compounds containing cis-diols. nih.gov By using a linker like a pyrazolyl-phenylboronic acid, a MOF can be constructed that combines the structural integrity provided by the pyrazole-metal coordination with the functional recognition capabilities of the boronic acid group. nih.gov

Applications in Chemical Sensing

Boronic acids are widely utilized in the design of chemical sensors due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a group that includes many important biological molecules like carbohydrates (e.g., glucose) and ribonucleic acids. nih.govmdpi.com This interaction forms a stable five- or six-membered cyclic ester. mdpi.com

When a fluorophore is attached to a pyrazolylboronic acid molecule, the binding event with a diol can trigger a change in the fluorescence signal (e.g., intensity or wavelength), allowing for quantitative detection. researchgate.net The pyrazole ring can act as part of the signaling unit or as a scaffold to position the boronic acid recognition site and the fluorophore correctly. chemimpex.com Sensors based on this principle have been developed for various analytes. For example, a water-soluble fluorescent sensor based on carbazole pyridinium boronic acid was designed for the selective ratiometric detection of glucose. researchgate.net The versatility of pyrazole and boronic acid chemistry allows for the creation of a wide range of sensors tailored for specific targets in environmental monitoring and biomedical diagnostics. nih.govchemimpex.com

Biomimetic Systems and Catalysis

(1H-Pyrazol-1-yl)boronic acid and its derivatives are emerging as significant compounds in the design of biomimetic systems and advanced catalytic processes. Their unique structural and electronic properties allow them to mimic the functions of active sites in enzymes and to facilitate novel catalytic transformations. A notable application is in the biomimetic hydration of carbon dioxide (CO₂), a process inspired by the efficiency of the enzyme carbonic anhydrase.

Recent research has explored the mechanistic details of CO₂ hydration activities of various boronic acids, including [3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid, using density functional theory (DFT) calculations. rsc.org This research is spurred by the potential of boron-containing compounds to act as effective catalysts for carbon capture technologies. rsc.org The study confirmed a biomimetic mechanism for CO₂ hydration across the investigated boronic acid catalysts. rsc.org

The catalytic cycle in these biomimetic systems involves the boronic acid reacting with water to form a boronate species, which then interacts with CO₂. The pyrazole moiety, with its distinct electronic characteristics, plays a crucial role in modulating the reactivity of the boronic acid group. The energetics and spectral analyses from these computational studies have provided a deeper understanding of the reaction intermediates and transition states, confirming the viability of this biomimetic pathway. rsc.org

A comparative analysis of different boronic acids in the aforementioned study revealed variations in their catalytic efficiency. While 2,6-dibromophenylboronic acid exhibited the highest turnover frequency, the investigation of [3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid contributes to the foundational understanding of how heterocyclic substituents influence the catalytic activity in these biomimetic systems. rsc.org

The findings underscore the potential of pyrazolyl-substituted boronic acids in the development of new catalysts for CO₂ conversion and other environmentally significant reactions. The ability to fine-tune the electronic environment of the boron center through substitution on the pyrazole ring opens avenues for designing more efficient and selective biomimetic catalysts.

Boronic Acid DerivativeRole in Biomimetic SystemKey Research Finding
[3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acidCatalyst for CO₂ hydrationConfirmed to operate via a biomimetic mechanism for CO₂ hydration. rsc.org
3-aminophenylboronic acidCatalyst for CO₂ hydrationAnalyzed for its CO₂ hydration activity using DFT calculations. rsc.org
2,6-dibromophenylboronic acidCatalyst for CO₂ hydrationShowed the highest turnover frequency among the studied boronic acids. rsc.org
2,6-bis(trifluoromethyl)phenylboronic acidCatalyst for CO₂ hydrationIts mechanistic details for CO₂ hydration were investigated. rsc.org

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthetic Methodologies

The progression of chemical synthesis is increasingly driven by the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of environmentally benign solvents and catalysts. nih.govcitedrive.com Future efforts in synthesizing (1H-Pyrazol-1-yl)boronic acid and its derivatives will likely pivot from traditional multi-step procedures to more streamlined and sustainable approaches.

Emerging strategies that show significant promise include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various boronic acids and pyrazole (B372694) derivatives. rsc.orgresearchgate.netgsconlinepress.comnih.gov Applying microwave irradiation to the borylation of pyrazole could offer a rapid and efficient route to the target compound, potentially under solvent-free conditions. rsc.orggsconlinepress.com

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, aligning perfectly with green chemistry ideals. nih.gov Designing a one-pot, multicomponent reaction that assembles the pyrazole ring and installs the boronic acid group simultaneously would represent a significant advancement.

Aqueous and Green Solvents: Shifting from conventional organic solvents to water is a key goal for sustainable chemistry. thieme-connect.com Research into phenylboronic acid-catalyzed reactions in aqueous media suggests the feasibility of developing water-tolerant synthetic methods for pyrazolic boronic acids. gsconlinepress.com

Novel Catalytic Borylations: Recent breakthroughs in catalysis offer highly specific and atom-economical pathways. A copper-catalyzed aminoboration reaction, for instance, enables the direct addition of B-N bonds to unsaturated carbon-carbon bonds, generating borylated pyrazoles with high regioselectivity. acs.org Furthermore, photocatalytic methods are emerging that use boryl radicals to trigger cascade cyclizations, directly forming boron-handled pyrazoles. nih.gov These cutting-edge techniques are directly applicable to the formation of the B-N bond in (1H-Pyrazol-1-yl)boronic acid.

MethodologyTraditional ApproachSustainable Future DirectionKey Advantages
Energy InputConventional heating (oil baths)Microwave irradiation, PhotochemistryReduced reaction times, lower energy consumption rsc.org
SolventAnhydrous organic solvents (e.g., Toluene, Dioxane)Aqueous media, solvent-free conditionsReduced toxicity, cost, and environmental impact thieme-connect.com
ProcessMulti-step synthesis with intermediate isolationOne-pot multicomponent reactions (MCRs)Improved efficiency, less waste, higher atom economy nih.gov
ReagentsStoichiometric and/or hazardous reagentsCatalytic systems (e.g., Copper, Photocatalysts)High selectivity, milder conditions, recyclability acs.orgnih.gov

Exploration of Novel Reactivity Modes

While carbon-linked pyrazole boronic acids are well-established partners in Suzuki-Miyaura cross-coupling reactions, the unique B-N linkage in (1H-Pyrazol-1-yl)boronic acid opens avenues for exploring unprecedented reactivity. nbinno.com

Future research directions include:

B-N Bond Activation: The direct bond between boron and nitrogen is the most distinguishing feature of the molecule. Investigating the controlled cleavage and functionalization of this bond could lead to new synthetic transformations. It could serve as a precursor for generating N-centered pyrazolyl radicals or anions for novel bond formations.

Radical Borylation Chemistry: The generation of Lewis base-boryl radicals (LBRs) has enabled the synthesis of various boron-containing heterocycles. nih.gov (1H-Pyrazol-1-yl)boronic acid could serve as a precursor to such radicals, which could then engage in cascade reactions to build complex molecular architectures. acs.orgnih.gov

Coordination Chemistry and Complex Formation: Studies have shown that pyrazolone (B3327878) derivatives can react with arylboronic acids to form unusual four-coordinate boron(III) complexes, which often exhibit interesting luminescent properties. nih.govvulcanchem.com (1H-Pyrazol-1-yl)boronic acid is an ideal candidate for exploring this type of coordination chemistry, potentially leading to new functional materials.

Oxidative Homocoupling: The palladium-catalyzed homocoupling of pyrazole boronic esters has been used to create bipyrazoles, which are valuable ligands and synthons. rsc.org Exploring similar oxidative coupling reactions with (1H-Pyrazol-1-yl)boronic acid could provide a direct route to N,N'-bipyrazoles, a class of compounds with unique structural and electronic properties.

Advanced Applications in Supramolecular and Nanoscience

The dual nature of (1H-Pyrazol-1-yl)boronic acid—possessing both a diol-binding boronic acid moiety and a hydrogen-bonding pyrazole ring—makes it a highly attractive building block for supramolecular chemistry and nanoscience.

Emerging applications in this domain include:

Selective Molecular Sensing: Boronic acids are renowned for their ability to reversibly bind with cis-diols, forming the basis of sensors for sugars, glycoproteins, and even RNA. acs.orgmdpi.com By functionalizing nanoparticles (e.g., gold or carbon nanotubes) with (1H-Pyrazol-1-yl)boronic acid, highly sensitive and selective nanosensors could be developed. nih.govresearchgate.netresearchgate.net The pyrazole unit could offer an additional layer of interaction (e.g., hydrogen bonding or π-stacking) to enhance analyte recognition.

Stimuli-Responsive Materials: The reversible covalent interaction between boronic acids and diols can be exploited to create "smart" materials like self-healing hydrogels and targeted drug delivery systems. researchgate.net The B-N bond in (1H-Pyrazol-1-yl)boronic acid may also exhibit sensitivity to pH or other stimuli, providing a novel mechanism for creating responsive polymers and materials.

Crystal Engineering and MOFs: The pyrazole ring is a well-known motif in crystal engineering and the construction of metal-organic frameworks (MOFs) due to its defined geometry and hydrogen bonding capabilities. The introduction of a boronic acid group provides an additional, functional handle for post-synthetic modification or for building novel frameworks based on boronate ester linkages.

Application AreaKey Molecular FeaturePotential Outcome / Research Goal
BiosensorsBoronic acid (diol binding)Selective detection of RNA, glycoproteins, or saccharides acs.orgmdpi.com
Self-Healing PolymersReversible boronate ester or B-N bondDevelopment of smart hydrogels that respond to pH or analytes researchgate.net
Drug DeliveryBoronic acid (targeting sialic acids on cancer cells)Targeted delivery vehicles for therapeutic agents
Functional NanomaterialsPyrazole ring (π-stacking) & boronic acidSurface functionalization of nanoparticles for enhanced sensing or catalysis nih.govresearchgate.net
Metal-Organic Frameworks (MOFs)Pyrazole N-atoms & boronic acid groupConstruction of novel porous materials for gas storage or catalysis researchgate.net

Interdisciplinary Research with Pyrazolic Boronic Acids

The unique properties of the pyrazole nucleus combined with the versatile reactivity of the boronic acid group position (1H-Pyrazol-1-yl)boronic acid as a valuable tool for interdisciplinary research.

Medicinal Chemistry: Pyrazole-containing compounds form the core of numerous pharmaceuticals. royal-chem.com Specifically, carbon-linked pyrazole boronic acid pinacol (B44631) esters are critical intermediates in the synthesis of Janus kinase (JAK) inhibitors like Ruxolitinib. nbinno.com The development of drugs containing boronic acids is a rapidly growing field, with five such drugs already approved by the FDA. bohrium.comnih.gov The novel (1H-Pyrazol-1-yl)boronic acid scaffold could lead to new classes of enzyme inhibitors or therapeutic agents with distinct binding modes and improved pharmacokinetic profiles.

Agrochemicals: There is a pressing need for new agrochemicals to ensure food security. nih.gov Pyrazole derivatives are already used extensively as herbicides and fungicides. royal-chem.com Recently, benzoxaboroles were recognized as a new class of fungicides, highlighting the significant potential of organoboron compounds in agriculture. nih.gov (1H-Pyrazol-1-yl)boronic acid and its derivatives are therefore highly promising candidates for the discovery of next-generation crop protection agents.

Materials Science: In materials science, pyrazole derivatives are used to create conductive polymers and photovoltaic materials. royal-chem.com The ability of pyrazolic boronic acids to form luminescent four-coordinate boron complexes opens the door to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govvulcanchem.com As a precursor, (1H-Pyrazol-1-yl)boronic acid could be used to synthesize novel boron- and nitrogen-containing polymers with tailored electronic and photophysical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (1H-Pyrazol-1-yl)boronic acid, and how are purification challenges addressed?

  • Methodological Answer : (1H-Pyrazol-1-yl)boronic acid is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a pyrazole derivative reacts with a boronic ester precursor. Due to the hygroscopic nature of boronic acids, intermediates are often stabilized as pinacol esters (e.g., using 1,2-diols) to enhance stability and facilitate purification via column chromatography . Post-synthesis, acidic hydrolysis (e.g., HCl) regenerates the free boronic acid. Careful control of pH during workup prevents boroxine formation, a common side reaction .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing (1H-Pyrazol-1-yl)boronic acid?

  • Methodological Answer :

  • NMR Spectroscopy : 11B^{11}\text{B} and 1H^{1}\text{H} NMR are essential for confirming boronic acid identity. 11B^{11}\text{B} NMR typically shows a peak near δ 30 ppm for trigonal boron .
  • X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL) resolves the planar geometry of the boronic acid group and its hydrogen-bonding interactions. SHELX software is widely used for refinement due to its robustness in handling small-molecule data .
  • FTIR : B-O stretching vibrations (1340–1310 cm1^{-1}) and B-OH deformations (∼640 cm1^{-1}) confirm functional group integrity .

Advanced Research Questions

Q. How can (1H-Pyrazol-1-yl)boronic acid be utilized in designing reversible covalent inhibitors for therapeutic targets like proteasomes or kinases?

  • Methodological Answer : The boronic acid moiety acts as a reversible electrophile, forming stable tetrahedral adducts with nucleophilic residues (e.g., Thr1 in the proteasome). Rational design involves:

  • Molecular Docking : Computational modeling (e.g., AutoDock) predicts binding modes with target enzymes.
  • Structure-Activity Relationship (SAR) Studies : Modifying the pyrazole substituents tunes selectivity and potency. For example, bulky groups enhance proteasome inhibition by mimicking natural peptide substrates .
  • Kinetic Assays : Stopped-flow fluorescence measures binding rates (konk_{\text{on}}/koffk_{\text{off}}), critical for optimizing inhibitor residence time .

Q. What strategies mitigate boronic acid trimerization during MALDI-MS analysis of (1H-Pyrazol-1-yl)boronic acid-containing peptides?

  • Methodological Answer :

  • Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) matrix prevents dehydration/trimerization. DHB acts as both matrix and diol, forming stable boronic esters that simplify spectral interpretation .
  • High-Resolution MS/MS : Collision-induced dissociation (CID) fragments modified peptides without boroxine interference, enabling de novo sequencing of branched boronic acid conjugates .

Q. How does the pyrazole substituent in (1H-Pyrazol-1-yl)boronic acid influence its binding kinetics with glycoproteins or diol-containing biomolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilizing the compound on carboxymethyl dextran-coated chips quantifies binding affinity (KDK_D) to glycoproteins (e.g., RNase B). The pyrazole ring enhances π-π stacking with aromatic residues, while boronic acid binds cis-diols (e.g., sialic acid) .
  • Buffer Optimization : Adjusting pH (7.4–8.5) and ionic strength minimizes non-specific interactions, improving selectivity for terminal saccharides .

Q. What thermal degradation pathways are observed for (1H-Pyrazol-1-yl)boronic acid, and how do structural modifications enhance its stability for flame-retardant applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heating rates of 10°C/min under nitrogen reveal degradation onset temperatures. Pyrazole rings improve stability via aromatic conjugation, delaying boroxine formation.
  • Functionalization : Introducing electron-withdrawing groups (e.g., -CF3_3) on the pyrazole increases thermal resistance (up to 600°C) by stabilizing the boron-oxygen bond .

Methodological Considerations

Q. What computational approaches predict the catalytic activity of (1H-Pyrazol-1-yl)boronic acid in CO2_2 hydration or other biomimetic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates free energy landscapes for reaction intermediates. For CO2_2 hydration, the boronic acid’s electrophilicity facilitates nucleophilic attack by water, mimicking carbonic anhydrase .
  • Spectroscopic Validation : Simulated FTIR/NMR spectra of transition states are compared to experimental data to confirm mechanistic pathways .

Q. How are boronic acid-functionalized polymers synthesized for glucose-responsive drug delivery systems?

  • Methodological Answer :

  • Polymer Synthesis : Radical polymerization of acrylamidophenylboronic acid monomers creates crosslinkable hydrogels. The boronic acid-diol interaction (e.g., with glucose) induces solubility changes, enabling insulin release under hyperglycemic conditions .
  • Dynamic Light Scattering (DLS) : Monitors hydrogel swelling/deswelling kinetics in response to glucose concentration .

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